molecular formula C11H13N5O B11128744 5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile

5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile

Cat. No.: B11128744
M. Wt: 231.25 g/mol
InChI Key: ZPJZJMSBQVFQNS-UHFFFAOYSA-N
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Description

5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile is a complex organic compound that features both imidazole and oxazole rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting with the formation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Another approach involves the use of N-heterocyclic carbenes as both ligands and organocatalysts . This method has been shown to be effective in forming 1,2,4-trisubstituted imidazoles from acetophenones and benzylic amines.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up these synthetic routes, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield various reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, affecting enzymatic activities and other biochemical processes . The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methyl-1,3-oxazole-4-carbonitrile apart from similar compounds is its unique combination of imidazole and oxazole rings

Properties

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

5-(3-imidazol-1-ylpropylamino)-2-methyl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C11H13N5O/c1-9-15-10(7-12)11(17-9)14-3-2-5-16-6-4-13-8-16/h4,6,8,14H,2-3,5H2,1H3

InChI Key

ZPJZJMSBQVFQNS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)NCCCN2C=CN=C2)C#N

Origin of Product

United States

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